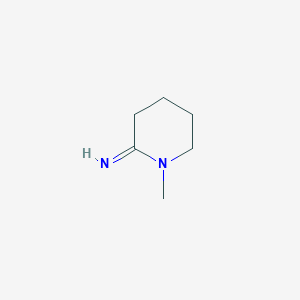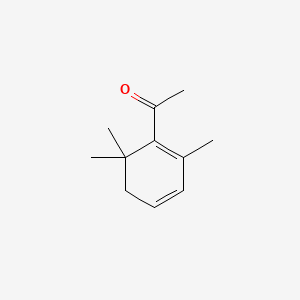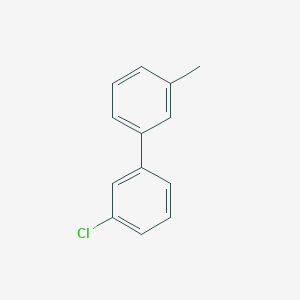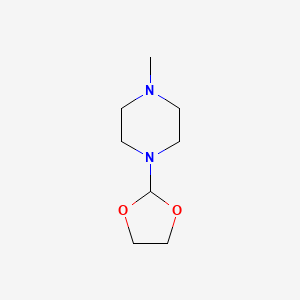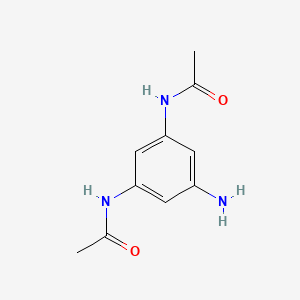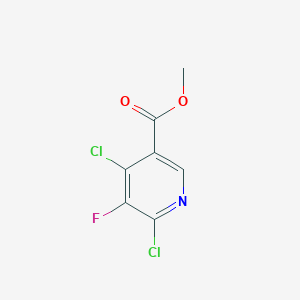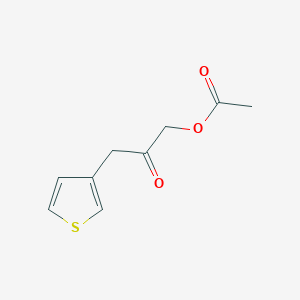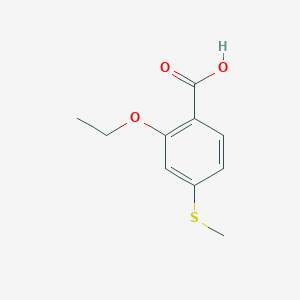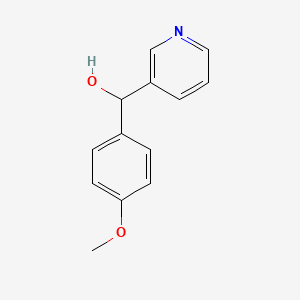
(4-methoxyphenyl)-pyridin-3-ylmethanol
概要
説明
(4-methoxyphenyl)-pyridin-3-ylmethanol: is an organic compound that features a pyridine ring attached to a methoxyphenyl group via a carbinol (hydroxymethyl) linkage
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxyphenyl)-pyridin-3-ylmethanol typically involves the reaction of 3-pyridylcarbinol with 4-methoxybenzaldehyde under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions: (4-methoxyphenyl)-pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
(4-methoxyphenyl)-pyridin-3-ylmethanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (4-methoxyphenyl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
3-Pyridylcarbinol: Similar structure but lacks the methoxyphenyl group.
4-Methoxyphenylcarbinol: Similar structure but lacks the pyridine ring.
3-Pyridyl-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carbinol group.
Uniqueness: (4-methoxyphenyl)-pyridin-3-ylmethanol is unique due to the presence of both the pyridine ring and the methoxyphenyl group, which confer distinct chemical and biological properties.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
(4-methoxyphenyl)-pyridin-3-ylmethanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-6-4-10(5-7-12)13(15)11-3-2-8-14-9-11/h2-9,13,15H,1H3 |
InChIキー |
LUJXIFUKAWFOTD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CN=CC=C2)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4,4'-[5,5'-bi-1H-benzimidazole]-2,2'-diylbis-](/img/structure/B8698504.png)
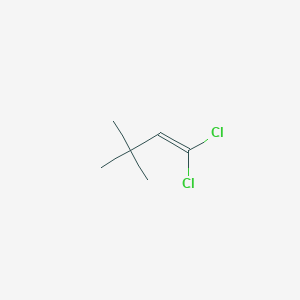
![5-[(4-Chlorophenyl)methoxy]pyridin-2-amine](/img/structure/B8698531.png)
